Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate
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Overview
Description
Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group and a but-3-en-1-yl side chain. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with but-3-en-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts such as palladium or copper may be employed to facilitate the reactions and achieve higher selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate can be compared with other pyridine derivatives such as:
This compound: Similar in structure but with different substituents on the pyridine ring.
2-(But-3-en-1-yl)pyridine: Lacks the ester group, leading to different chemical properties and reactivity.
This compound: Contains additional functional groups that can alter its biological activity and applications.
These comparisons highlight the unique features of this compound, such as its specific ester and but-3-en-1-yl substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
99240-25-2 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-but-3-enyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-3-5-8-11-9-6-7-10-13(11)12(14)15-4-2/h3,6-7,9-11H,1,4-5,8H2,2H3 |
InChI Key |
YSPISJFDAKCKIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC=CC1CCC=C |
Origin of Product |
United States |
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